![molecular formula C5H5ClN2O3S B6253363 5-chloro-4-hydroxypyridine-3-sulfonamide CAS No. 1352498-42-0](/img/no-structure.png)
5-chloro-4-hydroxypyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfonamides are a group of synthetic antibiotics that contain the sulfonamide functional group. They were the first systemic antibacterial agents to be used in medicine and have a wide range of applications . Pyridines are a class of organic compounds with a six-membered ring containing one nitrogen atom and five carbon atoms. They are structurally related to benzene and have a wide range of applications in organic synthesis .
Synthesis Analysis
The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or an amine . Pyridines can be synthesized through several methods, including the Chichibabin synthesis, which involves the reaction of a 1,5-diketone with ammonia .
Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (SO2) attached to an amine group (NH2). In pyridines, the nitrogen atom replaces one of the carbon atoms in the benzene ring .
Chemical Reactions Analysis
Sulfonamides and pyridines can undergo a variety of chemical reactions. For example, sulfonamides can be converted into sulfonamides, sulfonyl chlorides, and sulfonic esters . Pyridines can participate in electrophilic aromatic substitution reactions and can act as ligands in coordination chemistry .
Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides and pyridines depend on their specific structures. For example, sulfonamides are typically crystalline solids that are slightly soluble in water . Pyridines are usually colorless liquids or solids with a strong, unpleasant odor .
Mechanism of Action
Safety and Hazards
Future Directions
Research on sulfonamides and pyridines is ongoing, with potential applications in various fields, including medicine, agriculture, and materials science . For example, sulfonamides are being studied for their potential use as antidiabetic, diuretic, and anti-inflammatory agents . Pyridines are being explored for their potential use in the synthesis of pharmaceuticals and agrochemicals .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-4-hydroxypyridine-3-sulfonamide involves the conversion of 5-chloro-3-hydroxypyridine to the corresponding sulfonyl chloride, followed by reaction with ammonia to form the sulfonamide.", "Starting Materials": [ "5-chloro-3-hydroxypyridine", "thionyl chloride", "ammonia" ], "Reaction": [ "5-chloro-3-hydroxypyridine is reacted with thionyl chloride to form 5-chloro-3-sulfonyl chloride pyridine.", "The 5-chloro-3-sulfonyl chloride pyridine is then reacted with ammonia to form 5-chloro-4-hydroxypyridine-3-sulfonamide." ] } | |
CAS RN |
1352498-42-0 |
Product Name |
5-chloro-4-hydroxypyridine-3-sulfonamide |
Molecular Formula |
C5H5ClN2O3S |
Molecular Weight |
208.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.